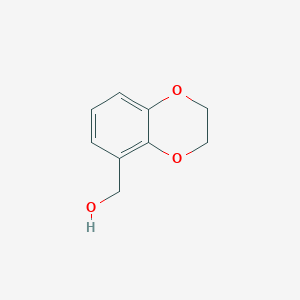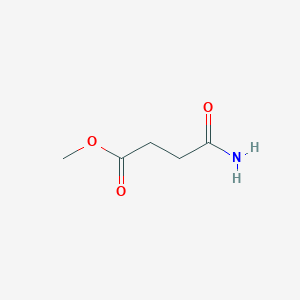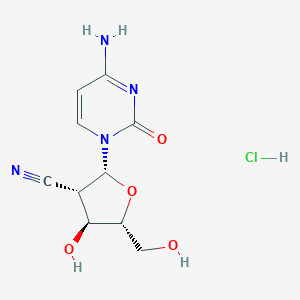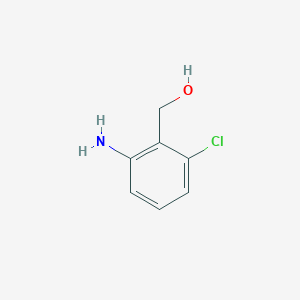
(2-Amino-6-chlorophenyl)methanol
概要
説明
(2-Amino-6-chlorophenyl)methanol: is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, where the phenyl ring is substituted with an amino group at the 2-position and a hydroxymethyl group at the 6-position
科学的研究の応用
Chemistry:
Synthesis of Derivatives: (2-Amino-6-chlorophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand its interaction with enzymes and its potential as an enzyme inhibitor.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents for various diseases.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
The safety information for “(2-Amino-6-chlorophenyl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
The primary targets of (2-Amino-6-chlorophenyl)methanol are currently unknown. This compound may have potential interactions with various biological targets due to its aromatic structure . .
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given its amino and hydroxyl functional groups
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity of this compound to indole derivatives, it might influence a variety of biological activities . .
Pharmacokinetics
The compound’s high GI absorption and BBB permeability suggest good bioavailability . These properties can be influenced by various factors such as the compound’s physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential biological activities of similar compounds, it might have diverse effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Moreover, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of (2-Amino-6-chlorophenyl)methanone: One common method to synthesize (2-Amino-6-chlorophenyl)methanol involves the reduction of (2-Amino-6-chlorophenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Amination of 6-Chlorobenzyl Alcohol: Another method involves the amination of 6-chlorobenzyl alcohol with ammonia or an amine under suitable conditions, often using a catalyst like palladium on carbon (Pd/C) or Raney nickel.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反応の分析
Types of Reactions:
Oxidation: (2-Amino-6-chlorophenyl)methanol can undergo oxidation reactions to form (2-Amino-6-chlorophenyl)methanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (2-Amino-6-chlorophenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: (2-Amino-6-chlorophenyl)methanone.
Reduction: (2-Amino-6-chlorophenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
(2-Amino-4-chlorophenyl)methanol: Similar structure but with the chlorine atom at the 4-position.
(2-Amino-6-bromophenyl)methanol: Similar structure but with a bromine atom instead of chlorine.
(2-Amino-6-fluorophenyl)methanol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 6-position in (2-Amino-6-chlorophenyl)methanol can influence its reactivity and interactions compared to other halogen-substituted analogs.
Biological Activity: The specific substitution pattern can affect the compound’s biological activity, making it a unique candidate for various applications in research and industry.
特性
IUPAC Name |
(2-amino-6-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQICINWSAISBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620226 | |
| Record name | (2-Amino-6-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39885-08-0 | |
| Record name | (2-Amino-6-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
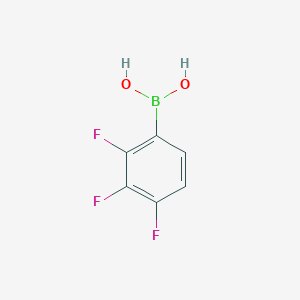
![EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B150959.png)
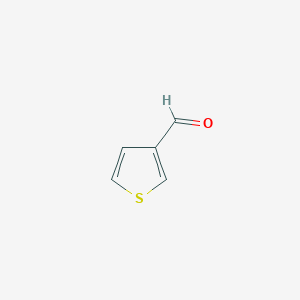

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)
